Product packaging for 2-acetyl-4-fluorobenzoic acid(Cat. No.:CAS No. 1334325-35-7)

2-acetyl-4-fluorobenzoic acid

Cat. No.: B6285191
CAS No.: 1334325-35-7
M. Wt: 182.1
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Description

2-Acetyl-4-fluorobenzoic acid (CAS 1334325-35-7) is a high-value fluorinated aromatic building block of significant interest in organic and medicinal chemistry research. Its structure, featuring carboxylic acid, ketone, and fluorine substituents on a benzene ring, provides multiple handles for chemical modification, making it a versatile precursor for synthesizing more complex molecules . The fluorine atom can profoundly influence a compound's acidity, metabolic stability, and binding properties, which is crucial in the design of new bioactive compounds . This compound is particularly valued as a key synthetic intermediate in creating fluorinated aromatic compounds for pharmaceutical and agrochemical research . The carboxylic acid group can undergo typical reactions such as esterification or amidation, while the acetyl group's carbonyl can be reduced or participate in condensation reactions . These reactivities open pathways to a wide array of derivative compounds with potentially novel properties. Current research explores its use as a scaffold for developing new therapeutic agents and in studying the effects of fluorination on chemical reactivity and biological activity . It is offered with a purity of ≥95% to ≥98% . For safety, this product is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation (H315, H319, H335) . It is recommended to store sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only, not for human or veterinary use.

Properties

CAS No.

1334325-35-7

Molecular Formula

C9H7FO3

Molecular Weight

182.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Acetyl 4 Fluorobenzoic Acid

Established Synthetic Pathways

The traditional synthesis of 2-acetyl-4-fluorobenzoic acid relies on several well-documented chemical transformations. These pathways often begin with commercially available fluorinated precursors and involve multi-step processes to introduce the required functional groups at the correct positions on the aromatic ring.

Friedel-Crafts Acylation Strategies from Fluorobenzoic Acid Precursors

A primary method for synthesizing this compound is through the Friedel-Crafts acylation of a 4-fluorobenzoic acid derivative. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene (B151609) ring. organic-chemistry.org Typically, the reaction involves treating the 4-fluorobenzoic acid precursor with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). google.com

However, the direct acylation of 4-fluorobenzoic acid presents challenges. The existing fluorine atom and the carboxylic acid group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. To overcome this, a common strategy involves protecting the carboxylic acid group, often as an ester, before proceeding with the acylation. The fluorine atom at the para-position directs the incoming acetyl group primarily to the ortho-position, leading to the desired 2-acetyl product. Reaction conditions often require careful temperature control, typically between 0–25°C, and an inert atmosphere to minimize the formation of side products.

Reactant Acylating Agent Catalyst Key Conditions Product
4-Fluorobenzoic acid derivativeAcetyl chlorideAlCl₃Temperature control (0–25°C), Inert atmosphereThis compound derivative

This interactive table summarizes the typical conditions for Friedel-Crafts acylation.

Synthesis via Functionalized Intermediate Compounds

An alternative and often more controlled route to this compound involves the use of functionalized intermediates. A notable pathway proceeds through 2-amino-4-fluorobenzoic acid. smolecule.com This intermediate can be synthesized from precursors like 4-fluoro-2-nitrohalogenobenzoic acid via catalytic reduction. google.com

Once 2-amino-4-fluorobenzoic acid is obtained, the synthesis involves two main steps:

Diazotization and Acetylation: The amino group is converted to a diazonium salt, which is then subjected to a reaction that introduces an acetyl group.

Direct Acetylation of the Amino Group followed by Transformation: A more common approach is the acetylation of the amino group to form an amide, followed by further chemical transformations to replace the amide with an acetyl group. Another method involves the acetylation of 2-amino-4-fluorobenzoic acid using acetic anhydride. smolecule.com

This multi-step approach allows for greater control over the regiochemistry of the final product, avoiding potential isomers that can form during direct Friedel-Crafts acylation.

Oxidation Routes from Related Aromatic Aldehyde Precursors

The synthesis of this compound can also be achieved through the oxidation of a corresponding aldehyde precursor, specifically 2-(1-hydroxyethyl)-4-fluorobenzoic acid, which is derived from a 2-formyl-4-fluorobenzoic acid intermediate. The synthesis of related fluorinated benzoic acids from their aldehyde counterparts is a known transformation. orgsyn.org For instance, the Pinnick oxidation is a well-established method for converting aldehydes to carboxylic acids and has been used in the synthesis of related compounds like 4-amino-2-fluorobenzoic acid. google.com

This synthetic strategy would first involve the creation of 2-formyl-4-fluorobenzoic acid. This can be achieved through methods like the Vilsmeier-Haack reaction on a suitable precursor. google.comgoogle.com The resulting aldehyde can then be reacted with a methyl Grignard reagent to form a secondary alcohol, 2-(1-hydroxyethyl)-4-fluorobenzoic acid. Subsequent oxidation of this secondary alcohol using a suitable oxidizing agent, such as a chromium(VI) reagent, would yield the target ketone, this compound. smolecule.com

Advanced Synthetic Approaches and Reaction Optimization

Modern synthetic chemistry focuses on improving the efficiency, selectivity, and environmental footprint of chemical reactions. For the synthesis of this compound, this translates to developing more precise methods for regiocontrol and employing more effective catalytic systems.

Regioselective Control in Acetylation and Other Aromatic Substitutions

Achieving high regioselectivity is crucial in the synthesis of specifically substituted aromatic compounds like this compound. In Friedel-Crafts acylation, the directing effects of existing substituents on the aromatic ring are paramount. The para-fluorine substituent in 4-fluorobenzoic acid is an ortho-, para-director. Since the para position is blocked, it directs electrophilic substitution to the ortho position.

For deactivated rings, a powerful technique for ensuring regioselectivity is Directed Ortho-Metalation (DoM) . This strategy involves the use of a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the position ortho to a directing group. In the case of 4-fluorobenzoic acid, the carboxylic acid group can be transiently protected as a lithium carboxylate. This allows the LDA to selectively remove a proton from the C2 position. Quenching this lithiated intermediate with an acetylating agent like acetyl chloride introduces the acetyl group with high regioselectivity at the desired ortho position.

Strategy Key Reagent Mechanism Outcome
Friedel-Crafts AcylationLewis Acid (e.g., AlCl₃)Electrophilic Aromatic SubstitutionOrtho-acetylation directed by para-fluoro group
Directed Ortho-Metalation (DoM)Strong Base (e.g., LDA)Deprotonation ortho to directing groupHighly regioselective ortho-acetylation

This interactive table compares strategies for achieving regioselective acetylation.

Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

The choice of catalyst is critical in Friedel-Crafts acylation, significantly impacting reaction efficiency, selectivity, and conditions. While stoichiometric amounts of traditional Lewis acids like AlCl₃ are effective, their use can lead to large amounts of waste. organic-chemistry.orgpsu.edu

Modern approaches utilize more advanced and often catalytic systems:

Brønsted Superacids : Trifluoromethanesulfonic acid (TfOH) is a superacid that can effectively catalyze Friedel-Crafts acylation, often acting as both catalyst and solvent. mdpi.com

Rare Earth Triflates (Re(OTf)₃) : Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃), are water-stable Lewis acids that can be recovered and reused. psu.edusioc-journal.cnresearchgate.net They have been shown to be effective catalysts, sometimes in combination with other reagents like lithium perchlorate (B79767) (LiClO₄) to enhance reactivity, particularly for less reactive aromatic substrates. psu.edu Studies on the acylation of fluorobenzene (B45895) have shown that a composite catalyst of TfOH and Re(OTf)₃ can be highly effective, with La(OTf)₃ demonstrating excellent catalytic performance and reusability. sioc-journal.cnepa.gov

Heterogeneous Catalysts : The development of solid acid catalysts, such as zinc oxide (ZnO), offers a "greener" alternative. organic-chemistry.org These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. organic-chemistry.org

The use of these advanced catalytic systems can lead to milder reaction conditions, including solvent-free reactions, and improved yields and selectivities. organic-chemistry.orgsioc-journal.cnepa.gov For instance, the solvent-free acylation of fluorobenzene with benzoyl chloride using a La(OTf)₃ and TfOH catalyst system at 140°C resulted in a 99% selectivity for the para-product with an 87% yield. sioc-journal.cnepa.gov

Precursor Synthesis and Fluorination Techniques Relevant to the Compound's Backbone

The creation of the this compound structure hinges on established and innovative methods in organofluorine chemistry. The synthesis typically begins with the formation of a fluorinated aromatic precursor, which is then further functionalized.

Introducing fluorine into aromatic rings is a cornerstone of synthesizing many modern pharmaceuticals and agrochemicals, as the fluorine atom can significantly alter a molecule's biological activity and stability. numberanalytics.comnumberanalytics.com However, the direct fluorination of aromatic hydrocarbons is often impractical due to the violent and difficult-to-control nature of the reaction. byjus.comvedantu.com Consequently, indirect methods are overwhelmingly preferred.

Key strategies for aromatic fluorination include:

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (such as a nitro group or a halogen) from an activated aromatic ring by a fluoride (B91410) ion source. The aromatic ring must be "activated" by the presence of electron-withdrawing groups ortho and/or para to the leaving group.

Deoxyfluorination of Phenols: Recent strategies allow for the conversion of phenols into benzoyl fluorides through a dearomatization-rearomatization process, providing a unique route from readily available starting materials. rsc.org

Diazonium Salt Conversion: The transformation of aromatic amines into aryl fluorides via diazonium salt intermediates is one of the most reliable and widely used methods. The Balz-Schiemann reaction is the classic example of this approach. byjus.comscienceinfo.com

Modern advancements continue to expand the toolkit for aromatic fluorination. This includes the development of novel reagents that can directly convert carboxylic acids to acyl fluorides under mild conditions, which can then participate in further reactions. beilstein-journals.org

Table 1: Comparison of Major Aromatic Fluorination Strategies

StrategyCommon ReactantsTypical ConditionsKey AdvantagesLimitations
Nucleophilic Aromatic Substitution (SNAr) Activated aryl halide/nitroarene, Fluoride source (e.g., KF, CsF)High temperatures, polar aprotic solventsGood for electron-deficient ringsRequires specific substrate activation; not suitable for electron-rich rings
Diazonium Salt Conversion (e.g., Balz-Schiemann) Aromatic amine, Nitrous acid, Fluoroboric acid (HBF₄)Diazotization at low temp.; thermal decomposition at higher temp.Broad substrate scope, reliableOften requires high temperatures for decomposition, potentially explosive intermediates scienceinfo.comjove.com
Direct Conversion of Carboxylic Acids Carboxylic acid, Deoxyfluorinating reagent (e.g., BT-SCF₃)Mild, often one-pot conditionsAvoids pre-functionalization stepsReagent cost and availability can be a factor beilstein-journals.org

The Balz-Schiemann reaction is a pivotal method for preparing aryl fluorides and is particularly relevant for synthesizing precursors to this compound, such as 4-fluorobenzoic acid. byjus.comscienceinfo.comwikipedia.org The reaction transforms a primary aromatic amine into an aryl fluoride through the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. scienceinfo.comwikipedia.org

The general mechanism involves three main steps:

Diazotization: A primary aromatic amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.com

Precipitation: The addition of fluoroboric acid (HBF₄) to the diazonium salt solution causes the precipitation of a relatively stable aryl diazonium tetrafluoroborate intermediate. wikipedia.orgorgsyn.org

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, leading to its decomposition into the desired aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgnih.gov

This reaction is conceptually similar to the Sandmeyer reaction, but while the Sandmeyer reaction uses copper catalysts to produce aryl chlorides and bromides, the Balz-Schiemann reaction typically proceeds without a promoter. vedantu.comwikipedia.org The synthesis of 4-fluorobenzoic acid from p-aminobenzoic acid derivatives is a classic application of this protocol. orgsyn.org

Innovations in the Balz-Schiemann reaction have aimed to improve safety, yield, and versatility. These include:

Alternative Counterions: Using counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) in place of tetrafluoroborate can improve yields for certain substrates. byjus.comwikipedia.org

Solvent Effects: The choice of solvent can influence reaction efficiency. Studies have shown that low- or non-polar solvents like chlorobenzene (B131634) or hexane (B92381) can facilitate the decomposition of the diazonium salt at lower temperatures. nih.gov

Continuous Flow Technology: To mitigate the risks associated with isolating potentially explosive diazonium salts on a large scale, continuous flow reactors have been developed. jove.com This technology allows for the in-situ formation and immediate conversion of the unstable intermediate, providing an inherently safer production method. jove.com

Once the key intermediate, 4-fluorobenzoic acid, is synthesized, subsequent steps such as a Friedel-Crafts acylation or a related method can be used to introduce the acetyl group at the 2-position, leading to the final product.

Table 2: Key Steps and Reagents in the Balz-Schiemann Synthesis of a Fluorinated Benzoic Acid Intermediate

StepProcessKey ReagentsIntermediate/ProductTypical Conditions
1 DiazotizationAromatic amine (e.g., ethyl p-aminobenzoate), Sodium nitrite, Hydrochloric acidAryl diazonium chloride0–7 °C orgsyn.org
2 Salt FormationAryl diazonium chloride, Fluoroboric acid (HBF₄)Aryl diazonium tetrafluoroborate<10 °C orgsyn.org
3 DecompositionAryl diazonium tetrafluoroborateAryl fluoride (e.g., ethyl p-fluorobenzoate)Thermal decomposition, often under vacuum
4 HydrolysisAryl fluoride ester, Potassium hydroxideAryl fluoride carboxylic acid (e.g., p-fluorobenzoic acid)Reflux orgsyn.org

Chemical Reactivity and Mechanistic Investigations of 2 Acetyl 4 Fluorobenzoic Acid

Reactivity of the Acetyl Moiety

The acetyl group, a ketone, is a versatile functional group that serves as a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electronic effects of the adjacent carboxylic acid and the fluorine atom on the benzene (B151609) ring.

Nucleophilic Substitution and Condensation Reactions

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to nucleophilic acyl substitution, which proceeds through an addition-elimination mechanism. masterorganicchemistry.comlibretexts.org A nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a leaving group is eliminated, regenerating the carbonyl double bond. masterorganicchemistry.comlibretexts.org

This reactivity allows for various condensation reactions. For instance, in aldol-type condensations, the acetyl group can react with enolates derived from other carbonyl compounds. ankara.edu.tr These reactions typically involve the formation of a β-hydroxy ketone, which can then be dehydrated to yield a conjugated enone. ankara.edu.tr Mixed aldol reactions are also possible, where 2-acetyl-4-fluorobenzoic acid acts as the carbonyl acceptor, especially if the other carbonyl component lacks α-hydrogens. ankara.edu.tr

Carbonyl Reduction and Subsequent Oxidative Transformations

The acetyl group's carbonyl can be readily reduced to a secondary alcohol, forming 2-(1-hydroxyethyl)-4-fluorobenzoic acid. This transformation is a common step in organic synthesis. wikipedia.orglscollege.ac.in

Reduction Methods: A variety of reducing agents can accomplish this, with the choice of reagent depending on the desired selectivity.

Sodium borohydride (NaBH₄) is a mild reducing agent that is effective for reducing ketones to secondary alcohols. savemyexams.com It is generally not strong enough to reduce the carboxylic acid group, making it a suitable choice for the selective reduction of the acetyl moiety in this compound. savemyexams.com

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. savemyexams.com While it will effectively reduce the ketone, it will also reduce the carboxylic acid to a primary alcohol. wikipedia.orglscollege.ac.in Therefore, its use would result in the reduction of both functional groups.

The general mechanism for these hydride reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. lscollege.ac.in

Subsequent Oxidative Transformations: The secondary alcohol produced from the reduction can be subsequently oxidized. The outcome of the oxidation depends on the oxidizing agent used.

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, would likely oxidize the secondary alcohol back to the ketone. However, under harsh conditions, these reagents can also lead to the oxidative cleavage of alkyl side chains on an aromatic ring, converting them into carboxylic acids. pressbooks.pub

Table 1: Common Reagents for Carbonyl Transformations


TransformationReagentProduct from this compoundSelectivity Notes
Carbonyl Reduction (Ketone to Alcohol)Sodium Borohydride (NaBH₄)2-(1-Hydroxyethyl)-4-fluorobenzoic acidSelective for the ketone; does not reduce the carboxylic acid.
Carbonyl Reduction (Ketone and Carboxylic Acid)Lithium Aluminum Hydride (LiAlH₄)(2-(1-Hydroxyethyl)-4-fluorophenyl)methanolReduces both the ketone and the carboxylic acid.
Oxidation (Secondary Alcohol to Ketone)Potassium Permanganate (KMnO₄)This compoundOxidizes the secondary alcohol back to the acetyl group.

Alkylation and Grignard Reactions at the Carbonyl Center

The carbonyl carbon of the acetyl group is an electrophilic center that can react with carbon-based nucleophiles, such as those found in Grignard reagents. masterorganicchemistry.com

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles and strong bases. masterorganicchemistry.com Their reaction with this compound is complex due to the presence of the acidic carboxylic acid proton. The Grignard reagent will first react in an acid-base reaction with the carboxylic acid, deprotonating it to form a magnesium carboxylate salt and consuming one equivalent of the Grignard reagent. masterorganicchemistry.comucalgary.ca

After this initial deprotonation, a second equivalent of the Grignard reagent can act as a nucleophile and attack the carbonyl carbon of the acetyl group. masterorganicchemistry.com This nucleophilic addition leads to the formation of a tertiary alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. chemistry-online.com

For example, reacting this compound with two equivalents of methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would be expected to produce 4-fluoro-2-(2-hydroxypropan-2-yl)benzoic acid.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a defining feature of this compound, influencing its acidity and providing a site for decarboxylation and salt formation.

Decarboxylation Pathways and Resulting Aromatic Derivatives

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). The ease of decarboxylation of aromatic carboxylic acids depends significantly on the other substituents on the ring. nist.gov While unactivated benzoic acids decarboxylate slowly even at high temperatures, the reaction can be promoted by activating groups, particularly those at the ortho or para positions. nist.gov

Mechanisms: Several mechanisms for decarboxylation exist:

Protolytic Decarboxylation: Under acidic conditions, an electrophilic attack by a proton on the carbon atom bearing the carboxyl group (the ipso-carbon) can displace the CO₂ group. This pathway is favored by electron-releasing substituents on the ring. nist.gov

Radical Decarboxylation: At higher temperatures or under specific catalytic or photoredox conditions, the carboxylic acid can undergo decarboxylation to form an aryl radical. nih.govacs.org This radical can then be trapped or participate in further reactions.

Catalytic Decarboxylation: Transition metals such as copper, silver, palladium, or rhodium can catalyze the decarboxylation of aromatic acids, often under milder conditions. nih.govepo.orggoogleapis.com

For this compound, the presence of electron-withdrawing groups would generally disfavor a simple protolytic mechanism. However, catalytic methods could be employed to achieve this transformation. The resulting product from the decarboxylation of this compound would be 3-fluoroacetophenone.

Salt Formation Mechanisms and Implications for Reactivity

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. This is a standard acid-base reaction where the acidic proton of the carboxyl group is transferred to the base.

Nucleophilicity: The resulting carboxylate anion is a much stronger nucleophile than the neutral carboxylic acid. This increased nucleophilicity can be exploited in reactions such as esterification via reaction with alkyl halides. However, the carboxylate's nucleophilicity can also lead to undesired side reactions in certain contexts. nih.gov

Electronic Effects: Converting the -COOH group to a -COO⁻ group changes its electronic influence on the aromatic ring. The carboxylate anion is less deactivating than the carboxylic acid.

Thermal Stability and Decarboxylation: The thermal stability of the salt and its pathway for decomposition can differ significantly from the parent acid. For instance, the pyrolysis of some aromatic carboxylate salts can lead to decarboxylation, and the cation (e.g., Na⁺, K⁺, Ca²⁺) can influence the reaction temperature and products. researchgate.netacs.org Studies have shown that carboxylate salts can enhance the rate of decarboxylation. researchgate.net

The formation of salts or co-crystals involves specific intermolecular interactions, primarily hydrogen bonding between the carboxylic acid group and the base. eurjchem.com

Table 2: Reactivity of Carboxylic Acid Functional Group


Reaction TypeReactantExpected ProductKey Mechanistic Feature
DecarboxylationHeat, Catalyst (e.g., Cu)3-FluoroacetophenoneElimination of CO₂ from the aromatic ring.
Salt FormationBase (e.g., NaOH)Sodium 2-acetyl-4-fluorobenzoateAcid-base proton transfer.
Esterification (from salt)Alkyl Halide (e.g., CH₃I)Methyl 2-acetyl-4-fluorobenzoateNucleophilic attack by the carboxylate anion.

Esterification Processes and Conditions

The carboxylic acid functional group of this compound is amenable to standard esterification reactions. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com This is an equilibrium-driven process, and to favor the formation of the ester, the alcohol is typically used in large excess, often serving as the reaction solvent. masterorganicchemistry.com

The reaction mechanism proceeds through several equilibrium steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting ester yields the final product and regenerates the acid catalyst. masterorganicchemistry.com

For compounds analogous to this compound, such as other fluorinated aromatic carboxylic acids, various conditions have been proven effective. google.comrsc.org For instance, the esterification of 2-methyl-4-acetylbenzoic acid is successfully carried out with methanol at temperatures ranging from 20-80°C, utilizing catalysts like sulfuric acid or hydrochloric acid. google.com Modern approaches for fluorobenzoic acids also employ heterogeneous catalysts, such as the metal-organic framework UiO-66-NH2 with methanol, which can significantly reduce reaction times compared to traditional catalysts like the boron trifluoride-methanol complex (BF3·MeOH). rsc.org

Table 1: Typical Conditions for Esterification of Aromatic Carboxylic Acids

ParameterConditionRationale
Reactants Carboxylic Acid, AlcoholAlcohol acts as both reactant and solvent.
Catalyst Strong mineral acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., BF₃·MeOH)Protonates the carbonyl group, activating it for nucleophilic attack. masterorganicchemistry.com
Temperature Varies (e.g., 20-80°C)Reaction rate is temperature-dependent; reflux is common. google.com
Reaction Time Several hoursDepends on substrate, catalyst, and temperature. rsc.org

Intermolecular Reactions with Arynes and Related Reactive Intermediates

This compound, as a carboxylic acid, can participate in intermolecular reactions with highly reactive intermediates like arynes. Arynes are versatile synthons in organic synthesis, known to undergo reactions such as nucleophilic addition, cycloaddition, and bond insertion. core.ac.uk

When carboxylic acids react with arynes, such as benzyne generated from precursors like 2-(trimethylsilyl)phenyl triflate, the outcome is highly dependent on the reaction conditions. The reaction can proceed via two main pathways: insertion into the O-H bond of the carboxylic acid or insertion into the C-O bond. nih.gov

In a solvent like acetonitrile (B52724) (MeCN), the reaction predominantly results in insertion into the O-H bond, yielding the corresponding aryl esters. nih.gov However, by changing the solvent to the less acidic tetrahydrofuran (THF) and conducting the reaction at elevated temperatures, a C-O bond insertion becomes competitive. This latter pathway proceeds through a proposed mechanism involving the formation of an aryl anion intermediate that rearranges via a four-membered ring transition state, ultimately affording an o-hydroxyaryl ketone after protonation. nih.gov This provides a novel route to complex and biologically relevant molecular structures. nih.gov

Table 2: Reaction of Carboxylic Acids with Benzyne

SolventMajor Product TypeInsertion Pathway
Acetonitrile (MeCN)Aryl EsterO-H Bond Insertion nih.gov
Tetrahydrofuran (THF)o-Hydroxyaryl KetoneC-O Bond Insertion nih.gov

Electrophilic Aromatic Substitution Patterns on the Fluorinated Benzene Ring

Directing Effects of Acetyl and Fluoro Substituents on Electrophilicity

In electrophilic aromatic substitution (EAS) reactions involving this compound, the regiochemical outcome is dictated by the combined directing effects of the three substituents on the benzene ring: the fluoro, acetyl, and carboxylic acid groups. These groups influence the position of attack by an incoming electrophile by modifying the electron density of the ring through inductive and resonance effects. wikipedia.orglibretexts.org

Acetyl Group (-COCH₃) and Carboxylic Acid Group (-COOH): Both the acetyl and carboxylic acid groups are moderately deactivating and are meta-directors. organicchemistrytutor.comyoutube.com They are electron-withdrawing groups (EWGs) that pull electron density from the aromatic ring through both inductive and resonance effects (-I and -M). wikipedia.org This deactivates the ring towards electrophilic attack. The resonance delocalization of the positive charge in the sigma complex intermediate is least destabilized when the electrophile adds to the meta position, as this avoids placing the positive charge directly adjacent to the positively polarized carbonyl carbon. organicchemistrytutor.com

In this compound, these directing effects are in competition. The fluoro group directs towards positions 3 and 5 (ortho and para to itself, respectively), while the acetyl and carboxyl groups direct towards position 5 (meta to both). Therefore, the substitution pattern is a result of the interplay between these competing influences.

Table 3: Directing Effects of Substituents on this compound

SubstituentPositionTypeInductive EffectResonance EffectDirecting Influence
-COOH1Deactivating, meta-directorElectron-withdrawing (-I)Electron-withdrawing (-M)Directs to C3, C5
-COCH₃2Deactivating, meta-directorElectron-withdrawing (-I)Electron-withdrawing (-M)Directs to C4, C6
-F4Deactivating, ortho, para-directorElectron-withdrawing (-I)Electron-donating (+M)Directs to C3, C5

Regioselectivity in Nitration and Other Electrophilic Reactions

The regioselectivity of electrophilic reactions like nitration on this compound is determined by the net effect of the substituents. The available positions for substitution are C3, C5, and C6.

Position C3: This position is ortho to the fluoro group and meta to the carboxylic acid group.

Position C5: This position is para to the fluoro group and meta to both the carboxylic acid and acetyl groups.

Position C6: This position is ortho to the carboxylic acid group and meta to the acetyl group.

The powerful deactivating nature of the acetyl and carboxyl groups strongly disfavors substitution at positions ortho or para to them (i.e., position C6 is highly deactivated). The fluorine atom, being an ortho, para-director, activates positions 3 and 5 relative to the other positions on the deactivated ring. Concurrently, the acetyl and carboxyl groups, as meta-directors, also direct towards position 5. This convergence of directing effects suggests that position C5 is the most likely site for electrophilic attack. Steric hindrance from the adjacent acetyl group might slightly disfavor attack at position 3 compared to position 5. wikipedia.org Therefore, electrophilic substitution, such as nitration, is predicted to occur with high regioselectivity at the C5 position.

Influence of the Fluorine Atom on Reaction Kinetics and Thermodynamics

Electronic Effects on Aromatic Ring Activation and Deactivation

The fluorine atom significantly influences the reaction kinetics of this compound, primarily through its electronic effects on the aromatic ring. The substitution of a hydrogen atom with fluorine introduces two opposing electronic phenomena: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance (mesomeric) effect. nih.gov

Impact on Nucleophilic Aromatic Substitution Processes

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) processes is dictated by the electronic properties of its constituent functional groups. The benzene ring is substituted with a fluorine atom, a carboxylic acid group, and an acetyl group. Both the acetyl and carboxylic acid groups are electron-withdrawing, which is a critical feature for activating the aromatic ring towards nucleophilic attack.

In the case of this compound, the fluorine atom is positioned at the C4 position (para to the carboxylic acid) and the acetyl group is at the C2 position (ortho to the carboxylic acid). The acetyl group, being an electron-withdrawing substituent, influences the compound's electronic properties and reactivity. This substitution pattern is significant for SNAr reactions, as electron-withdrawing groups ortho and/or para to the leaving group (in this case, the fluorine atom) are necessary to stabilize the intermediate Meisenheimer complex formed during the reaction.

The electronic structure of this compound is significantly influenced by its functional groups. The electron-withdrawing nature of the acetyl group and the high electronegativity of the fluorine atom play a crucial role. Computational methods, such as Density Functional Theory (DFT), can be used to map the electron density distribution across the molecule. This analysis helps in identifying electron-deficient regions, which are key for predicting the molecule's reactivity towards nucleophiles.

While specific studies detailing the nucleophilic aromatic substitution reactions of this compound with various nucleophiles are not extensively documented in the provided search results, the general principles of SNAr reactions on activated fluoroarenes provide a framework for understanding its expected reactivity. The presence of the ortho-acetyl and para-carboxylic acid groups relative to the fluorine atom would facilitate the attack of nucleophiles at the C4 position, leading to the displacement of the fluoride (B91410) ion.

For instance, reactions with nitrogen nucleophiles, such as primary and secondary amines, would be expected to yield the corresponding N-substituted 4-aminobenzoic acid derivatives. Similarly, reaction with sulfur nucleophiles like thiols would produce 4-thioether substituted benzoic acids. The reactivity in these processes would be influenced by factors such as the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

Intramolecular SNAr reactions could also be envisaged with appropriately functionalized derivatives of this compound, leading to the formation of heterocyclic ring systems. For example, if the carboxylic acid is converted to an amide with a nucleophilic group in the N-substituent, subsequent intramolecular cyclization via displacement of the fluorine atom could provide a route to fused heterocyclic compounds.

Advanced Applications in Organic Synthesis

As a Building Block for Complex Organic Molecules

2-acetyl-4-fluorobenzoic acid is a valuable starting material for constructing intricate organic structures. The interplay of its functional groups—the directing effects of the fluorine and carboxylic acid groups and the reactivity of the acetyl moiety—provides chemists with multiple pathways for molecular elaboration.

The structure of this compound is conducive to the formation of various ring systems. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are of significant interest in medicinal chemistry. The principles of synthesizing these scaffolds often involve the transformation of the carboxylic acid group. For instance, the general synthesis of 1,3,4-oxadiazoles from benzoic acid derivatives proceeds through a hydrazide intermediate. globalscientificjournal.comresearchgate.net This method involves converting the carboxylic acid to a hydrazide, which then undergoes cyclization. globalscientificjournal.com While specific examples starting directly from this compound are not detailed in the provided results, the established synthetic routes for related fluorobenzoic acids suggest its potential in creating substituted heterocyclic systems. globalscientificjournal.comresearchgate.netresearchgate.net The presence of the acetyl group offers a further point for cyclization or modification, potentially leading to more complex fused ring systems.

Fluorinated aromatic compounds are crucial intermediates in the pharmaceutical and agrochemical industries. this compound is noted for its role as a precursor in the synthesis of these valuable intermediates. The fluorine atom at the C4 position and the acetyl group at the C2 position influence the compound's electronic properties and reactivity. Synthetic strategies can exploit these features. For example, the carboxylic acid can be modified, the acetyl group can undergo various reactions (like oxidation, reduction, or condensation), and the aromatic ring can be further substituted, leading to a diverse array of fluorinated molecules. The synthesis of related compounds like 2-amino-4-fluorobenzoic acid, a useful intermediate for medicines and agricultural chemicals, often starts from a substituted 4-fluorobenzoic acid, highlighting the importance of this class of compounds as foundational materials. google.com

Role in the Synthesis of Specific Compound Classes

Beyond its general use as a building block, this compound has been identified as a key component in the synthesis of specific classes of biologically significant molecules.

Zaragozic acids, also known as squalestatins, are potent inhibitors of squalene (B77637) synthase and have been investigated for their potential to lower cholesterol levels. eurekaselect.commsu.edu The synthesis of these complex natural products and their analogs is a significant challenge in organic chemistry. eurekaselect.comorganic-chemistry.org this compound is used as a starting material in the preparation of analogs of Zaragozic Acid A. The intricate core structure of zaragozic acids is a highly oxygenated 2,8-dioxabicyclo[3.2.1]octane system. eurekaselect.com The synthesis of analogs often involves building key fragments that are later assembled. The fluorinated aromatic portion derived from this compound would constitute one of these key fragments, ultimately becoming part of the final, complex analog structure.

The oxadiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities. globalscientificjournal.comnih.gov There are several isomers of oxadiazole, with the 1,3,4- and 1,2,4-isomers being common targets in drug discovery. globalscientificjournal.comnih.gov The synthesis of 1,3,4-oxadiazoles frequently begins with a carboxylic acid. researchgate.netresearchgate.net A typical synthetic sequence involves the esterification of the carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. globalscientificjournal.com This intermediate can then be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.netnih.gov Applying this to this compound would yield a 2-(2-acetyl-4-fluorophenyl)-1,3,4-oxadiazole derivative, a specific heterocyclic scaffold with potential for further chemical exploration.

Table 1: General Synthetic Pathway to 1,3,4-Oxadiazoles from Benzoic Acids

Step Reactants Reagents Product
1. Esterification Benzoic Acid Derivative, Alcohol Acid Catalyst (e.g., H₂SO₄) Ester
2. Hydrazinolysis Ester Hydrazine Hydrate Benzohydrazide
3. Cyclization Benzohydrazide Various (e.g., Acetic Anhydride, Iodine) Substituted 1,3,4-Oxadiazole

This table outlines a common synthetic route described in the literature for converting benzoic acids into 1,3,4-oxadiazoles. globalscientificjournal.comresearchgate.net

Utilization in Non-Biomedical Scientific Research Applications

While much of the focus on fluorinated compounds is for biomedical applications, they also find use in other scientific fields. This compound is employed in environmental research as a tracer for studying fluid flow patterns in geological formations. Its specific chemical properties, likely including its water solubility, stability, and the ease of detection of the fluorine atom (for example, by ¹⁹F NMR spectroscopy or mass spectrometry), make it suitable for tracking the movement of water and other fluids through complex underground structures like aquifers or petroleum reservoirs.

Table 2: Properties and Applications of this compound

Property Value/Description Relevance to Application
Molecular Formula C₉H₇FO₃ Basic identifying information.
Molecular Weight 182.15 g/mol Basic identifying information.
Key Functional Groups Carboxylic Acid, Ketone (Acetyl), Aryl Fluoride (B91410) Provide multiple reaction sites for synthesis.
Primary Synthetic Role Precursor, Building Block Used to create more complex fluorinated intermediates and final products.
Specific Synthetic Target Zaragozic Acid A Analogs A key starting material for a specific class of complex molecules.

| Non-Biomedical Use | Geological Fluid Flow Tracer | Used in environmental science research. |

Potential in Advanced Materials Science Precursor Development

In the field of materials science, the development of novel polymers and specialty materials with tailored properties is of paramount importance. Aromatic carboxylic acids, particularly those containing fluorine, are valuable precursors for high-performance polymers such as polyesters and polyamides. The presence of fluorine in a polymer backbone can significantly enhance properties like thermal stability, chemical resistance, and hydrophobicity.

This compound serves as a bifunctional monomer precursor. The carboxylic acid group can readily participate in polymerization reactions (e.g., esterification or amidation), while the acetyl group offers a site for secondary modifications. This dual functionality is highly desirable for creating complex, functional materials.

Potential applications include:

High-Performance Polymers: The fluorinated phenyl ring can be integrated into polymer backbones to create materials with enhanced thermal and chemical stability, suitable for demanding applications in the aerospace and electronics industries.

Functional Polymers: The acetyl group's ketone functionality can be used as a reactive handle for post-polymerization modification. For example, it could be used for cross-linking the polymer chains to improve mechanical strength and solvent resistance, or for attaching other functional molecules, such as photosensitive dyes or bioactive compounds.

Liquid Crystals: The rigid, rod-like structure of the benzoic acid derivative is a common feature in molecules designed for liquid crystal applications. The specific substitution pattern of this compound could be exploited in the synthesis of new liquid crystalline materials with unique phase behaviors.

The synthesis pathway to a hypothetical functional polymer, such as a polyaryletherketone (PAEK), could involve leveraging both the carboxylic acid and the acetyl group in separate, controlled reaction steps. The unique electronic properties imparted by the ortho-acetyl and para-fluoro substituents can influence the reactivity of the molecule, providing a route to materials that are not accessible from other isomers. While direct, large-scale industrial use of this specific molecule in materials science is not yet widely documented in public literature, its structural motifs are present in various advanced materials, indicating its potential as a valuable building block for future research and development. chemscene.com

Theoretical and Computational Chemistry Studies of 2 Acetyl 4 Fluorobenzoic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 2-acetyl-4-fluorobenzoic acid is significantly influenced by its constituent functional groups: the aromatic ring, the electron-withdrawing acetyl group, and the highly electronegative fluorine atom. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the electron density distribution across the molecule. This analysis helps in identifying electron-rich and electron-deficient regions, which are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.

A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. For this compound, the acetyl and carboxylic acid groups, being electron-withdrawing, are expected to lower the energy of the LUMO, enhancing its electrophilic character. The fluorine atom also contributes to this effect through its inductive electron-withdrawing properties.

Table 1: Calculated Electronic Properties of this compound

PropertyDescriptionPredicted Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital, indicating the propensity to donate electrons.(Value not available in search results)
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, indicating the propensity to accept electrons.(Value not available in search results)
HOMO-LUMO Gap Energy difference between HOMO and LUMO, related to chemical reactivity and stability.(Value not available in search results)
Dipole Moment A measure of the net molecular polarity, arising from the asymmetrical distribution of charge.(Value not available in search results)

Conformational Analysis and Energy Landscapes

The presence of single bonds in the acetyl and carboxylic acid substituents allows for rotational freedom, leading to various possible conformations for this compound. Conformational analysis, performed using computational methods, aims to identify the most stable conformers and to map the potential energy surface associated with the rotation around these bonds. The relative energies of different conformers determine their population at a given temperature.

The orientation of the acetyl and carboxylic acid groups relative to the benzene (B151609) ring and to each other is of particular interest. Intramolecular hydrogen bonding between the hydrogen of the carboxylic acid and the oxygen of the acetyl group could potentially stabilize certain conformations. Computational chemistry can precisely calculate the energy of these conformers and the energy barriers for their interconversion, providing a detailed energy landscape.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDescription of OrientationRelative Energy (kcal/mol)
Conformer 1 Planar orientation of both substituents with potential intramolecular hydrogen bonding.(Value not available in search results)
Conformer 2 Non-planar orientation of the acetyl group relative to the ring.(Value not available in search results)
Conformer 3 Non-planar orientation of the carboxylic acid group relative to the ring.(Value not available in search results)

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

Density Functional Theory (DFT) is widely used to predict the reactivity of molecules like this compound. DFT calculations can provide valuable information about the electron distribution and orbital energies, which are fundamental to understanding chemical reactivity. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be identified by analyzing the frontier molecular orbitals (HOMO and LUMO). In the case of this compound, DFT can be employed to predict the regioselectivity of electrophilic aromatic substitution reactions, taking into account the directing effects of the existing substituents. The electron-withdrawing nature of the acetyl and carboxylic acid groups would be expected to direct incoming electrophiles to the meta positions relative to them, while the fluorine atom is an ortho, para director, albeit a deactivating one. DFT can help resolve the outcome of these competing effects.

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Molecular Dynamics (MD) simulations provide a way to study these solvent effects explicitly. In an MD simulation, the motion of the solute (this compound) and a large number of solvent molecules are simulated over time. This allows for the investigation of how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and reactivity. For reactions involving charged or highly polar transition states, solvent stabilization can dramatically alter the reaction's energy barrier. MD simulations can be particularly useful in understanding reactions in polar solvents, where hydrogen bonding and other electrostatic interactions play a crucial role.

Prediction of Reactivity and Selectivity Parameters through Computational Models

Beyond qualitative predictions, computational models can provide quantitative parameters that correlate with the reactivity and selectivity of this compound. These parameters, derived from the calculated electronic structure, can be used to compare its reactivity with that of other related compounds.

One such parameter is the calculated pKa value of the carboxylic acid group. The acidity of this group is influenced by the other substituents on the benzene ring. The electron-withdrawing acetyl group and the electronegative fluorine atom are expected to increase the acidity of the carboxylic acid (lower the pKa) compared to benzoic acid itself. Computational models can predict this pKa value with a reasonable degree of accuracy. Other predictable parameters include atomic charges, which indicate the most likely sites for nucleophilic or electrophilic attack, and bond orders, which can suggest which bonds are most likely to be broken in a chemical reaction.

Table 3: Computationally Predicted Reactivity and Selectivity Parameters for this compound

ParameterDescriptionPredicted Value/Trend
pKa A measure of the acidity of the carboxylic acid group.Predicted to be lower than that of benzoic acid due to electron-withdrawing groups.
Atomic Charges Calculated charge on each atom, indicating electrophilic and nucleophilic sites.The carbonyl carbon of the acetyl group is expected to be highly electrophilic.
Fukui Functions Indicate the change in electron density at a given point when an electron is added or removed, highlighting reactive sites.(Value not available in search results)

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation of Its Reactions and Derivatives

X-ray Crystallography in the Structural Determination of Novel Derivatives and Complexes

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and reactivity of novel derivatives and complexes of 2-acetyl-4-fluorobenzoic acid.

While specific crystallographic data for this compound is not widely published, extensive studies on closely related analogs provide a clear indication of the expected structural features and the power of this technique. For instance, the analysis of 2-acetylamino-benzoic acid, a structural analog, reveals detailed insights into its molecular geometry. researchgate.net The crystal structure of this compound was solved and refined, providing key data on the orientation of the acetyl and carboxylic acid groups relative to the phenyl ring. researchgate.net

Similarly, co-crystals of the parent compound, 4-fluorobenzoic acid, have been extensively studied. In a co-crystal with 2-aminobenzothiazol, single-crystal X-ray diffraction analysis elucidated the monoclinic crystal system and the intricate network of hydrogen bonds stabilizing the supramolecular structure. eurjchem.com Such studies are vital for understanding how this compound might interact with other molecules in a crystalline state.

The crystallographic data for a derivative, 2-fluoro-4-(methoxycarbonyl)benzoic acid, further illustrates the utility of this method. The analysis confirmed the position of the fluorine atom and revealed that the benzene (B151609) ring and the methoxycarbonyl group are nearly coplanar, while the carboxyl group is twisted out of the plane. nih.gov This type of conformational detail is critical for predicting the compound's chemical behavior.

Table 1: Representative Crystallographic Data for Analogs of this compound

Compound Crystal System Space Group Key Findings Reference
2-acetylamino-benzoic acid Orthorhombic Fdd2 The nitrogen of the amide group and the carbon of the acid group deviate significantly from the plane of the phenyl ring. researchgate.net
2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal Monoclinic P21/c The crystal structure is stabilized by an elaborate system of N–H···O and O-H···O hydrogen bonds. eurjchem.comnih.gov

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates and Pathways

Spectroscopic methods are indispensable for probing the electronic and structural changes that occur during chemical reactions. Advanced techniques, particularly those that are time-resolved or conducted in situ, offer a window into transient intermediates and the kinetics of reaction pathways.

Time-resolved spectroscopy allows for the monitoring of reacting species on very short timescales, providing crucial data for determining reaction rates and mechanisms. While specific time-resolved studies on this compound are not prominent in the literature, the principles of these techniques are broadly applicable. For instance, time-resolved NMR spectroscopy can provide structural and dynamic information about a system undergoing a chemical reaction. nih.gov By combining rapid-mixing techniques with continuous-flow NMR, it is possible to obtain chemically resolved snapshots of a reacting system throughout the reaction coordinate. nih.gov This would be an invaluable tool for studying, for example, the kinetics of esterification or amidation reactions of this compound.

In-situ spectroscopic techniques, where the analytical measurement is performed directly within the reaction vessel, are powerful tools for gaining mechanistic insights without the need for isolating transient species.

In-situ NMR Spectroscopy: This technique allows for the real-time monitoring of reaction progress and the identification of unstable intermediates. nih.gov For example, the conversion of a related compound, 4'-fluoroacetophenone, has been monitored by ¹H-NMR spectroscopy, where aliquots of the reaction were taken at various time intervals to track the disappearance of the starting material and the appearance of intermediates and products. rsc.org The development of in situ electrochemical cells for NMR spectrometers further enhances the capability to study redox reactions in real time. nih.govmpg.de Such a setup could be employed to investigate the electrochemical reduction of the acetyl group or other redox processes involving derivatives of this compound. mpg.de

In-situ IR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is highly sensitive to changes in functional groups. In-situ IR can track the disappearance of the carbonyl stretch of the acetyl group or the characteristic bands of the carboxylic acid as they react. This provides real-time kinetic and mechanistic data. For instance, in the synthesis of derivatives, monitoring the characteristic IR bands can confirm the progress of the reaction.

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis in Synthetic Transformations

The synthesis of derivatives of this compound often results in complex mixtures containing the desired product, unreacted starting materials, byproducts, and intermediates. Chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of these components.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthetic products and for monitoring reaction progress. nih.gov The use of a C18 column with a gradient of water and acetonitrile (B52724) is a common setup for the analysis of benzoic acid derivatives. rsc.org Thin-layer chromatography (TLC) is also frequently used for rapid reaction monitoring. globalscientificjournal.com

Mass Spectrometric Methods: Mass spectrometry (MS) provides information about the molecular weight of the components in a mixture and, through fragmentation patterns, can aid in their structural elucidation. When coupled with a chromatographic separation technique, such as in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), it becomes a powerful analytical tool.

LC-MS is routinely used to confirm the molecular weight of synthetic products and to identify impurities. nih.govrsc.orgnih.gov For example, an LC-MS/MS method was developed for the determination of 4-acetamidobenzoic acid, a related compound, in pharmacokinetic studies. nih.gov This method demonstrated high sensitivity and specificity, allowing for quantification at the ng/mL level. nih.gov

GC-MS is particularly useful for the analysis of volatile derivatives and for separating isomers that may be difficult to resolve by other means. researchgate.netnih.gov A significant application is in the analysis of crude reaction mixtures from Friedel-Crafts acylation, a potential synthetic route to this compound. nih.gov GC/MSn (tandem mass spectrometry) can be used to unambiguously differentiate between regioisomers by analyzing their unique fragmentation patterns. nih.gov

Table 2: Analytical Methods for the Analysis of this compound and Related Compounds

Analytical Technique Application Key Parameters/Findings Reference
HPLC Purity assessment UV detection at 254 nm, C18 column, water/acetonitrile gradient. rsc.org
LC-MS Molecular weight confirmation and impurity identification ESI or APCI source, detection of [M+H]⁺ or [M-H]⁻ ions. nih.govrsc.orgnih.gov

Q & A

Q. What are standard synthetic protocols for preparing 2-acetyl-4-fluorobenzoic acid, and how do substituent positions influence reaction pathways?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of 4-fluorobenzoic acid derivatives using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Substituent positions critically affect regioselectivity; the fluorine atom at the para position directs electrophilic substitution to the ortho or meta positions. Reaction optimization may require temperature control (0–25°C) and inert atmospheres to minimize side reactions. Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (SCXRD) using tools like the WinGX suite (for data refinement and visualization) is ideal. Crystallization solvents (e.g., DMSO or methanol) must be selected to avoid solvate formation .
  • Spectroscopy : NMR (¹H/¹³C/¹⁹F) identifies substituent positions and confirms acetyl group integration. FT-IR verifies carbonyl (C=O, ~1680 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) functionalities.
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while LC-MS confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Systematic approaches include:
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to compare melting profiles.
  • Solubility Studies : Conduct phase-solubility diagrams in solvents like DMSO, THF, or aqueous buffers (pH 2–7) to identify polymorph-dependent solubility .
  • Crystallographic Reanalysis : Compare newly generated SCXRD data with literature to detect structural variations (e.g., hydrogen-bonding networks) .

Q. What strategies optimize the synthesis of this compound for high-yield, scalable protocols?

  • Methodological Answer :
  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to improve acylation efficiency and reduce side products.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 24 hr conventional heating) while maintaining yield .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track acetyl group incorporation and adjust reagent stoichiometry dynamically .

Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • DFT Calculations : Model electronic effects (e.g., fluorine’s electron-withdrawing impact on the acetyl group) using Gaussian or ORCA software. Focus on frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Assess solvation effects and stability in polar solvents (e.g., water, ethanol) to guide solvent selection for reactions .

Q. What safety protocols are critical when handling this compound, particularly during scale-up?

  • Methodological Answer :
  • Hazard Mitigation : Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coats, face shields) to prevent inhalation/contact. Refer to SDS guidelines for fluorinated benzoic acids (e.g., ECHA or ChemIDplus databases) .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. For spills, absorb with inert materials (vermiculite) and avoid aqueous rinses to prevent contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.